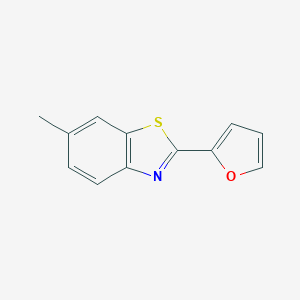

2-(2-Furyl)-6-methylbenzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

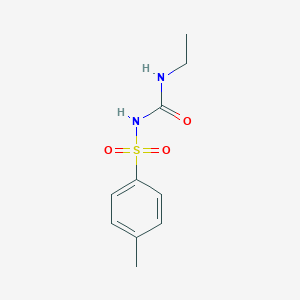

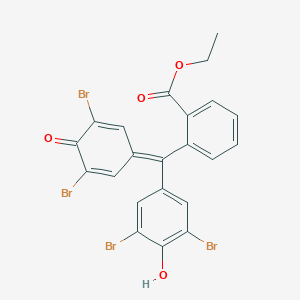

2-(2-Furyl)-6-methylbenzothiazole (FMBT) is a heterocyclic compound that belongs to the class of benzothiazoles. It is commonly used in scientific research as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. FMBT has also been studied for its potential applications in the fields of optoelectronics, material science, and bioimaging.

Wissenschaftliche Forschungsanwendungen

2-(2-Furyl)-6-methylbenzothiazole has a wide range of scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 2-(2-Furyl)-6-methylbenzothiazole exhibits a high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.

2-(2-Furyl)-6-methylbenzothiazole has also been studied for its potential applications in photodynamic therapy. When exposed to light, 2-(2-Furyl)-6-methylbenzothiazole can generate reactive oxygen species that can induce cell death in cancer cells. This makes 2-(2-Furyl)-6-methylbenzothiazole a promising photosensitizer for the treatment of various types of cancer.

In addition, 2-(2-Furyl)-6-methylbenzothiazole has been investigated for its potential applications in the fields of optoelectronics and material science. 2-(2-Furyl)-6-methylbenzothiazole exhibits strong fluorescence and good thermal stability, making it a useful material for the development of organic light-emitting diodes and other optoelectronic devices.

Wirkmechanismus

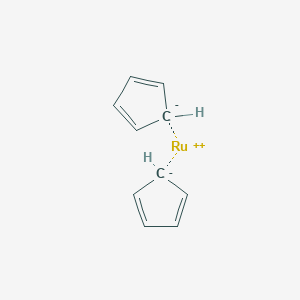

The mechanism of action of 2-(2-Furyl)-6-methylbenzothiazole as a fluorescent probe for metal ions involves the coordination of the metal ion with the nitrogen and sulfur atoms in the benzothiazole ring. This coordination causes a change in the electronic properties of 2-(2-Furyl)-6-methylbenzothiazole, resulting in a shift in its fluorescence emission wavelength. The intensity of the fluorescence emission is proportional to the concentration of the metal ion, allowing for quantitative analysis.

In photodynamic therapy, 2-(2-Furyl)-6-methylbenzothiazole generates reactive oxygen species through a process known as type II photochemistry. When exposed to light, 2-(2-Furyl)-6-methylbenzothiazole absorbs energy and transfers it to molecular oxygen, leading to the formation of singlet oxygen. Singlet oxygen can then react with cellular components, leading to cell death in cancer cells.

Biochemische Und Physiologische Effekte

2-(2-Furyl)-6-methylbenzothiazole has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 2-(2-Furyl)-6-methylbenzothiazole can selectively induce cell death in cancer cells, while leaving healthy cells unharmed. 2-(2-Furyl)-6-methylbenzothiazole has also been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(2-Furyl)-6-methylbenzothiazole in lab experiments is its high selectivity and sensitivity towards metal ions. This allows for accurate and reliable detection of metal ions in complex biological samples. 2-(2-Furyl)-6-methylbenzothiazole also exhibits strong fluorescence and good thermal stability, making it a useful tool for imaging and sensing applications.

However, 2-(2-Furyl)-6-methylbenzothiazole has some limitations for lab experiments. Its synthesis method is relatively complex and requires multiple steps, which can be time-consuming and costly. In addition, 2-(2-Furyl)-6-methylbenzothiazole can be prone to photobleaching, which can limit its usefulness in long-term imaging experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-(2-Furyl)-6-methylbenzothiazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of 2-(2-Furyl)-6-methylbenzothiazole for use as a photosensitizer in photodynamic therapy. This includes the development of new formulations that can improve its solubility and bioavailability.

In addition, there is a need for further studies on the mechanism of action of 2-(2-Furyl)-6-methylbenzothiazole and its potential applications in other fields such as material science and optoelectronics. The development of new 2-(2-Furyl)-6-methylbenzothiazole-based materials and devices could have significant implications for a wide range of industries.

Synthesemethoden

2-(2-Furyl)-6-methylbenzothiazole can be synthesized through a multistep process starting from 2-aminobenzothiazole and furfural. The first step involves the condensation of 2-aminobenzothiazole with furfural in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to cyclization under acidic conditions to form 2-(2-Furyl)-6-methylbenzothiazole. The overall yield of this synthesis method is around 40%.

Eigenschaften

CAS-Nummer |

1569-82-0 |

|---|---|

Produktname |

2-(2-Furyl)-6-methylbenzothiazole |

Molekularformel |

C12H9NOS |

Molekulargewicht |

215.27 g/mol |

IUPAC-Name |

2-(furan-2-yl)-6-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C12H9NOS/c1-8-4-5-9-11(7-8)15-12(13-9)10-3-2-6-14-10/h2-7H,1H3 |

InChI-Schlüssel |

YUNHSYGZUPHMMG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |

Synonyme |

Benzothiazole, 2-(2-furanyl)-6-methyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)